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Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has
demonstrated potential in the treatment of various cancers. Its unique mechanism of action,
targeting both cell proliferation and angiogenesis, has made it a subject of significant preclinical
and clinical investigation. This technical guide provides a comprehensive overview of the
pharmacokinetics (PK) and pharmacodynamics (PD) of ENMD-2076, summarizing key data
from published studies to inform ongoing research and development efforts.

Pharmacodynamics: Dual Inhibition of Mitosis and
Angiogenesis

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases involved in two
critical pathways for tumor growth and survival: cell cycle regulation and angiogenesis.[1]

Mechanism of Action

The primary targets of ENMD-2076 include Aurora kinase A, a key regulator of mitosis, and
several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial
Growth Factor Receptors (VEGFRS) and Fibroblast Growth Factor Receptors (FGFRs).[1] The
inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to G2/M
phase cell cycle arrest and subsequent apoptosis in tumor cells that overexpress this kinase.[2]
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[3] Concurrently, the inhibition of angiogenic kinases impedes the formation of new blood
vessels, cutting off the tumor's supply of nutrients and oxygen.[1]

The dual mechanism of ENMD-2076, combining antimitotic and antiangiogenic activities in a
single agent, offers a potential advantage over therapies that target only a single pathway.[4]

Target Inhibition and In Vitro Potency

ENMD-2076 has shown potent and selective inhibitory activity against a range of kinases in in
vitro assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized
in the table below.

Target Kinase IC50 (nM)
Fit3 1.86[5]
Aurora A 14[5]
FIt4/VEGFR3 15.9[5]
KDR/VEGFR2 58.2[5]
Src 56.4[5]
FGFR2 70.8[5]
FGFR1 92.7[5]
c-Kit 120[6]
Aurora B 350[6]
FGFR3 500[6]

Table 1: In vitro inhibitory activity of ENMD-2076 against a panel of kinases.

In cellular assays, ENMD-2076 effectively inhibits the autophosphorylation of key kinases. For
instance, it inhibits FIt3 ligand-induced FIt3 autophosphorylation in THP-1 cells with an IC50 of
28 nM and stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40
nM.[5] Furthermore, it inhibits VEGFR2/KDR autophosphorylation with an IC50 of 7 nM.[5]
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In Vitro and In Vivo Pharmacodynamic Effects

Preclinical studies have demonstrated the potent antiproliferative and pro-apoptotic activity of
ENMD-2076 across a wide range of human cancer cell lines, with IC50 values typically ranging
from 0.025 to 0.7 pmol/L.[1] In vivo, ENMD-2076 has been shown to induce regression or
complete inhibition of tumor growth in xenograft models of breast, colon, melanoma, leukemia,
and multiple myeloma.[1] Pharmacodynamic studies in these models confirmed sustained
inhibition of Aurora A, FIt3, VEGFR2/KDR, and FGFR1 and 2 activation following a single oral
dose.[1]

A key pharmacodynamic biomarker of ENMD-2076's antiangiogenic activity is the reduction in

plasma levels of soluble VEGFR2 (sSVEGFR2).[7] In a Phase | clinical trial, decreased plasma

SsVEGFR2 was observed in patients post-treatment, indicating in vivo inhibition of the VEGFR2
pathway.[7]

Signaling Pathway of ENMD-2076 Inhibition

Cell Cycle Progression Angiogenesis

Aurora A Kinase VEGFR / FGFR

Mitotic Spindle Formation G2/M Arrest Angiogenic Signaling

Cell Division Apoptosis New Blood Vessel Formation

Tumor Growth & Survival
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Caption: Dual inhibitory action of ENMD-2076 on cell cycle and angiogenesis.

Pharmacokinetics

The pharmacokinetic profile of ENMD-2076 has been characterized in a Phase | clinical trial
involving patients with advanced solid tumors.[7] The drug is administered orally and exhibits a
predictable and dose-proportional exposure.[7]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Following oral administration, ENMD-2076 is rapidly absorbed, with the time to maximum
plasma concentration (Tmax) ranging from 3 to 7.8 hours after a single dose.[7] The terminal
half-life (t1/2) of ENMD-2076 after a single dose is between 27.3 and 38.3 hours.[7] An active
metabolite, ENMD-2060, has also been identified.[8]

Clinical Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of ENMD-2076 from the
Phase | study.

Parameter Value
Administration Route Oral[7]

Tmax (single dose) 3 - 7.8 hours[7]

t1/2 (single dose) 27.3 - 38.3 hours|[7]
Exposure Dose-proportional[7]

Table 2: Summary of clinical pharmacokinetic parameters of ENMD-2076.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate
reproducibility and further investigation.
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In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of ENMD-2076 against a panel of recombinant

human kinases.

Methodology:

Kinase Panel: A panel of recombinant human kinases was used.[9]

Assay Principle: The inhibitory activity of ENMD-2076 was determined by measuring the
reduction in kinase activity in the presence of the compound. ATP concentrations were set at
the apparent Km for each enzyme.[9]

IC50 Determination: For kinases showing significant inhibition at a screening concentration
of 1 umol/L, full 10-point dose-response curves were generated to determine the 1C50
values.[9]

Cellular Proliferation Assays

Objective: To evaluate the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:

Cell Lines: A wide range of human solid tumor and hematopoietic cancer cell lines were
used.[1]

Adherent Cell Lines: 500 cells per well were plated in a 96-well plate and incubated with nine
different concentrations of ENMD-2076 (spanning 0.3 nmol/L to 125 pmol/L) for 96 hours.[9]

Suspension Cell Lines: 5,000 cells per well were plated in a 96-well plate.[9]

Proliferation Measurement: Cellular proliferation was measured using the sulforhodamine B
(SRB) assay.[9]

In Vivo Xenograft Tumor Models

Obijective: To assess the in vivo antitumor efficacy of ENMD-2076.

Methodology:
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e Animal Models: NCr nude or CB.17 SCID mice were used.[9]

e Tumor Implantation: 2 x 10”6 to 30 x 1076 cancer cells mixed with Matrigel were injected
subcutaneously.[9]

e Treatment: When tumors reached a size of approximately 500—-750 mm”3, mice were treated
with a single oral dose of ENMD-2076 in water.[9]

e Pharmacodynamic Analysis: Tumors were harvested at various time points post-treatment to
assess the inhibition of target kinases.[9]

Clinical Trial Workflow for Phase | Study
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:
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Caption: Workflow of the Phase I clinical trial of ENMD-2076.

Phase | Clinical Trial in Advanced Solid Tumors

Obijective: To determine the maximum tolerated dose (MTD), pharmacokinetic and
pharmacodynamic profiles, and preliminary antitumor activity of ENMD-2076.[7]

Methodology:
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» Patient Population: 67 patients with refractory advanced solid malignancies were enrolled.[7]
o Study Design: A standard 3+3 dose-escalation design was used.[7]

e Dosing: ENMD-2076 was administered orally once daily on a continuous dosing schedule.
Dose levels evaluated were 60, 80, 120, 200, and 160 mg/m”"2.[7]

o Pharmacokinetic Analysis: Plasma concentrations of ENMD-2076 and its active metabolite,
ENMD-2060, were determined using a validated liquid chromatography-tandem mass
spectrometry (LC/MS/MS) method.[8] Pharmacokinetic parameters were calculated on days
1, 28, and 30 to 35 of the first cycle.[7]

e Pharmacodynamic Assessment: Plasma levels of SVEGFR2 were measured to assess in
Vivo target engagement.[7]

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism
of action against key pathways in cancer progression. Its favorable pharmacokinetic profile,
characterized by oral bioavailability and dose-proportional exposure, supports its clinical
development. The pharmacodynamic effects, including potent inhibition of Aurora A and
angiogenic kinases, have been demonstrated both preclinically and in early clinical trials. The
data summarized in this technical guide provide a solid foundation for further research into the
therapeutic potential of ENMD-2076 and the identification of patient populations most likely to
benefit from this novel agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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